molecular formula C₂₀H₂₁D₃N₂O₃ B022115 Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- CAS No. 78549-61-8

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

Cat. No. B022115
CAS RN: 78549-61-8
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-YGHPHNMRSA-N
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Description

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- is a derivative of cinchona alkaloids, compounds known for their significant roles in organic synthesis and catalysis. These alkaloids have been explored extensively for their utility in stereoselective functionalization of carbonyl compounds and are pivotal in the development of chiral catalysts for asymmetric synthesis.

Synthesis Analysis

Primary amines derived from 9-amino(9-deoxy)epi cinchona alkaloids are synthesized via one-pot procedures or more scalable methods involving Mitsunobu reaction, reduction, and hydrolysis steps. These methods enable the generation of bifunctional aminocatalysts from quinine and quinidine derivatives, highlighting the adaptability and efficiency of cinchona alkaloid modification for synthetic applications (Cassani et al., 2013).

Molecular Structure Analysis

The molecular structure of cinchona alkaloid derivatives is critical for their catalytic activity. For instance, the conformation of these molecules can significantly influence their effectiveness as ligands in catalytic processes, such as the asymmetric dihydroxylation of olefins. Detailed structural analyses, including X-ray crystallography, have provided insights into the conformations and interactions that underpin their catalytic mechanisms (Lewiński et al., 1995).

Chemical Reactions and Properties

Cinchona alkaloids and their derivatives serve as potent organocatalysts and ligands for various asymmetric syntheses. They are instrumental in reactions like the stereoselective functionalization of carbonyl compounds, dihydroxylation of olefins, and Michael-type addition reactions. The ability to modify cinchona alkaloids expands their utility in asymmetric catalysis, enabling the synthesis of a wide range of enantioenriched products with high selectivity (Tian et al., 2004).

Physical Properties Analysis

The physical properties of cinchona alkaloid derivatives, such as melting points and specific optical rotations, are characterized to assess their purity and suitability for use as catalysts. These properties are crucial for understanding the behavior of these compounds in various reaction conditions and for optimizing their performance in catalytic processes.

Chemical Properties Analysis

The chemical properties of cinchona alkaloid derivatives, including their reactivity and interaction with other molecules, are fundamental to their role as catalysts. Investigations into the mechanisms of action for these compounds reveal how they facilitate asymmetric synthesis. For example, the introduction of amino groups into cinchona alkaloids has been shown to significantly improve their catalytic performance in stereoselective reactions, underscoring the importance of chemical modifications in enhancing the utility of these natural products (Peng et al., 2014).

Scientific Research Applications

Crystal Structure Analysis

  • 6'-Methoxy-(8α,9R)-cinchonan-9-ol-3-carboxylic acid ethyl ester exhibits a closed conformation, contrasting the open conformation of quinine, with no hydrogen bonding involving the N atom of the quinuclidine moiety (Lewiński, Nitek, Oleksyn, & Stec, 1995).

Organocatalysis Applications

  • 6'-Methoxy-(8S,9R)-cinchonan-9-yl N-tert-butoxycarbonyl-2-pyrrolidinecarboxylate, an asymmetric organocatalyst, is used for asymmetric α-bromination of acyl chlorides (Peraino & Kerrigan, 2013).

Antiarrhythmic Activity

Material Science

  • Homochiral 1D zinc-quitenine coordination polymers demonstrate high dielectric constants and strong second-harmonic-generation responses, indicating potential in electronic material applications (Tang, Huang, Song, Chan, & Xiong, 2006).

Enantioselective Reactions

Pharmacokinetics and Pharmacodynamics

  • LNC-834, structurally related to quinidine and derived from cinchona alkaloids, affects the pharmacokinetics and pharmacodynamics of warfarin, demonstrating interactions between these compounds and the importance in drug interaction studies (Trenk, Möhrke, Warth, & Jähnchen, 1993).

properties

IUPAC Name

(3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-YGHPHNMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316798
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

CAS RN

78549-61-8
Record name 3-Hydroxyquinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78549-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078549618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyquinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D7695509M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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